methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate
Description
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a synthetic isoindoloquinazoline derivative characterized by a complex polycyclic core with methoxy substitutions at positions 9 and 10, ketone groups at positions 5 and 11, and a butanoyl-glycinate ester side chain.
Properties
Molecular Formula |
C24H25N3O7 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 2-[4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]acetate |
InChI |
InChI=1S/C24H25N3O7/c1-32-17-11-10-15-20(21(17)34-3)24(31)27-16-8-5-4-7-14(16)23(30)26(22(15)27)12-6-9-18(28)25-13-19(29)33-2/h4-5,7-8,10-11,22H,6,9,12-13H2,1-3H3,(H,25,28) |
InChI Key |
LLFXVDBKVSXYDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate typically involves multiple steps, including the formation of the isoindolo[2,1-a]quinazolinone core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives, including methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate, in cancer treatment. Quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings:
- Quinazoline derivatives have been shown to inhibit cell proliferation in colorectal cancer models.
- A study indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency in targeting cancer cells .
Anticonvulsant Properties
The compound also shows promise as an anticonvulsant agent. Research into quinazoline analogues has revealed their efficacy in reducing seizure activity in animal models.
Case Studies:
- In one study, a derivative of the compound demonstrated up to 100% protection against pentylenetetrazol-induced seizures, outperforming traditional anticonvulsants like ethosuximide and phenobarbital .
- The structure-activity relationship (SAR) analysis suggested that modifications at specific positions of the quinazoline ring can enhance anticonvulsant activity .
Antiviral Applications
This compound has been explored for its antiviral properties. Compounds with similar structures have been reported to exhibit activity against various viral pathogens.
Research Insights:
- A patent application discussed the synthesis of antiviral compounds based on quinazoline frameworks, indicating potential therapeutic applications against viral infections .
- The mechanism of action is believed to involve interference with viral replication processes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. In particular, its effects on α-glucosidase have been studied in the context of diabetes management.
Study Results:
- Compounds similar to this compound showed IC50 values significantly lower than acarbose (the standard α-glucosidase inhibitor), indicating a promising role in managing postprandial hyperglycemia .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets.
Findings:
- Docking simulations revealed critical interactions with target proteins that correlate with observed biological activities.
- These insights are vital for guiding further modifications to enhance efficacy and selectivity against specific targets.
Mechanism of Action
The mechanism of action of methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing specific biological effects. The exact mechanism depends on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Predicted Physicochemical Properties
| Compound Name | Core Structure | Side Chain | Predicted LogP* | Solubility (mg/mL)* | Bioavailability* |
|---|---|---|---|---|---|
| Target Compound | Isoindoloquinazoline | Butanoyl-glycinate ester | 2.8 | 0.15 | High |
| 6-(...yl)hexanoic acid (ALBB-031484) | Isoindoloquinazoline | Hexanoic acid | 1.5 | 0.05 | Moderate |
| 4-(...yl)-N-(furan-2-ylmethyl)butanamide | Isoindoloquinazoline | Furan-methyl amide | 3.2 | 0.08 | Moderate |
*Values estimated using computational tools (e.g., ChemAxon, SwissADME) based on structural features.
Biological Activity
Methyl N-[4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of methoxy groups and a quinazoline moiety suggests potential interactions with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O6 |
| IUPAC Name | This compound |
| SMILES | COc(ccc(C(N1c2c3cccc2)N(CC(NCCCN2CCOCC2)=O)C3=O)c2C1=O)c2OC |
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance:
- Mechanism : These compounds often inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Study : A study on quinazoline derivatives demonstrated their efficacy in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro Studies : Similar quinazoline derivatives have shown activity against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related compounds:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In animal models of inflammation, derivatives have shown a reduction in paw edema by up to 50% compared to control groups .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy:
- Assays : Compounds structurally similar to this compound have been evaluated using DPPH and ABTS assays. Results indicated significant scavenging activity with IC50 values ranging from 20 to 50 µg/mL .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
